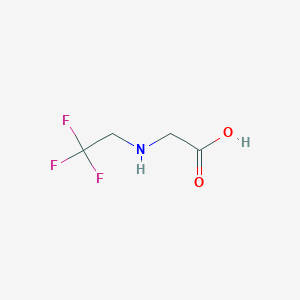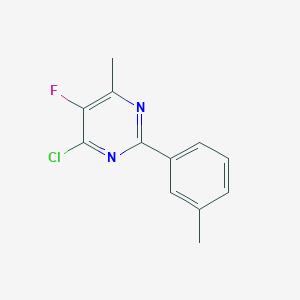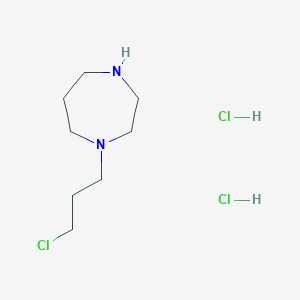
(4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester is an organic compound that belongs to the class of phenylacetic acid derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The presence of a methoxy group and a vinyl group on the phenyl ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester typically involves the esterification of (4-Methoxy-3-vinyl-phenyl)-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of (4-Methoxy-3-vinyl-phenyl)-acetic acid or (4-Methoxy-3-vinyl-phenyl)-acetaldehyde.
Reduction: Formation of (4-Methoxy-3-vinyl-phenyl)-ethanol.
Substitution: Formation of various substituted phenylacetic acid esters.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methoxy and vinyl groups can influence its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-phenyl)-acetic acid methyl ester: Lacks the vinyl group, which may result in different chemical reactivity and biological activity.
(3-Vinyl-phenyl)-acetic acid methyl ester: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
(4-Methoxy-3-vinyl-phenyl)-acetic acid: The free acid form, which may have different solubility and reactivity compared to the ester.
Uniqueness
The combination of the methoxy and vinyl groups in (4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester imparts unique chemical properties that can be exploited in various synthetic and biological applications. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 2-(3-ethenyl-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C12H14O3/c1-4-10-7-9(8-12(13)15-3)5-6-11(10)14-2/h4-7H,1,8H2,2-3H3 |
InChI Key |
HIBISYINERPFCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12072149.png)

